(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17938258
InChI: InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C21H27NO5S
Molecular Weight: 405.5 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC17938258

Molecular Formula: C21H27NO5S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate -

Specification

Molecular Formula C21H27NO5S
Molecular Weight 405.5 g/mol
IUPAC Name [2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)
Standard InChI Key RQWPOWPOCHOWOX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s molecular formula is C<sub>21</sub>H<sub>27</sub>NO<sub>5</sub>S, with a molar mass of 405.51 g/mol . Its IUPAC name, (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl4-methylbenzenesulfonate, reflects three key structural elements:

  • A Boc-protected amine at the second carbon of the propyl chain.

  • A phenyl group at the third carbon.

  • A tosyl group (4-methylbenzenesulfonate) esterified to the primary alcohol of the propyl backbone .

The (S)-configuration at the chiral center ensures enantioselective reactivity, making it valuable in asymmetric synthesis.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue/Description
Molecular Weight405.51 g/mol
Storage ConditionsSealed in dry, room temperature
SensitivityIrritant
MDL NumberMFCD22571764
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The Boc group confers stability under basic conditions, while the tosyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions .

Synthesis and Reaction Suitability

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

Step 1: Boc Protection of the Amine
A precursor such as (S)-2-amino-3-phenylpropan-1-ol undergoes Boc protection using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base (e.g., triethylamine or DMAP). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding the Boc-protected intermediate .

Step 2: Tosylation of the Alcohol
The primary alcohol of the Boc-protected intermediate is esterified with 4-methylbenzenesulfonyl chloride (tosyl chloride) in anhydrous DCM. Pyridine or DMAP is often added to scavenge HCl, driving the reaction to completion. The product is purified via silica gel chromatography or recrystallization .

Reaction Suitability

The tosyl group’s role as a leaving group enables diverse transformations:

  • Nucleophilic Substitution: Displacement by amines, thiols, or alkoxides in SN2 reactions.

  • Cross-Coupling: Participation in Suzuki-Miyaura or Buchwald-Hartwig reactions after deprotection.

The Boc group remains intact under mild basic conditions but is cleavable with trifluoroacetic acid (TFA), allowing sequential functionalization .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound’s tosyl group facilitates solid-phase peptide synthesis (SPPS) by acting as a resin anchor. For example, coupling to Wang resin via the sulfonate ester enables iterative peptide elongation. Post-synthesis, TFA-mediated Boc deprotection yields free amines for subsequent coupling .

Chiral Auxiliary in Asymmetric Catalysis

The (S)-configured chiral center directs stereoselectivity in reactions such as:

  • Aldol Additions: The phenyl group induces facial selectivity in enolate formation.

  • Epoxidation: Stereochemical control in Sharpless or Jacobsen epoxidation.

Pharmaceutical Intermediates

The compound is a precursor to PARP1 inhibitors and β-turn mimetics, which are investigated for anticancer and antimicrobial properties. Its sulfonate moiety also enhances solubility in prodrug formulations .

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 1.44 (s, 9H, Boc tert-butyl).

    • δ 2.45 (s, 3H, tosyl methyl).

    • δ 4.05–4.20 (m, 2H, CH<sub>2</sub>OTs).

    • δ 7.20–7.80 (m, 9H, aromatic protons).

  • IR (ATR):

    • 1680 cm<sup>−1</sup> (Boc C=O stretch).

    • 1170 cm<sup>−1</sup> (S=O asymmetric stretch).

Chromatographic Validation

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • Chiral HPLC: Enantiomeric excess >99% (Chiralpak AD-H, hexane/isopropanol) .

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